molecular formula C25H27N3O3S2 B11321591 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11321591
M. Wt: 481.6 g/mol
InChI Key: KFXDQNGEXDSDIO-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the cyclohex-1-en-1-yl ethyl acetamide moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The benzenesulfonyl and imidazole groups are key functional moieties that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: This compound shares a similar structural framework but differs in the presence of a methoxy group instead of the benzenesulfonyl group.

    2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Another structurally related compound with different substituents on the imidazole ring.

Uniqueness

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and cyclohex-1-en-1-yl ethyl acetamide moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H27N3O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C25H27N3O3S2/c29-22(26-17-16-19-10-4-1-5-11-19)18-32-24-25(33(30,31)21-14-8-3-9-15-21)28-23(27-24)20-12-6-2-7-13-20/h2-3,6-10,12-15H,1,4-5,11,16-18H2,(H,26,29)(H,27,28)

InChI Key

KFXDQNGEXDSDIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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